N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-indole-7-carbohydrazide
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Overview
Description
N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-indole-7-carbohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-indole-7-carbohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 1H-indole-7-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-indole-7-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-indole-7-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: The corresponding amine and aldehyde.
Substitution: Substituted derivatives where the hydroxy group is replaced by another functional group.
Scientific Research Applications
N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-indole-7-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-indole-7-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(2-hydroxyphenyl)methylidene]isonicotinohydrazide
Uniqueness
N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-indole-7-carbohydrazide is unique due to its specific structure, which includes an indole moiety. This structural feature can impart distinct biological and chemical properties compared to other Schiff bases. The presence of the hydroxy group also allows for additional hydrogen bonding interactions, which can influence the compound’s reactivity and binding affinity.
Properties
Molecular Formula |
C16H13N3O2 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-1H-indole-7-carboxamide |
InChI |
InChI=1S/C16H13N3O2/c20-14-7-2-1-4-12(14)10-18-19-16(21)13-6-3-5-11-8-9-17-15(11)13/h1-10,17,20H,(H,19,21)/b18-10+ |
InChI Key |
VESQODFQAIJJNL-VCHYOVAHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC3=C2NC=C3)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC3=C2NC=C3)O |
Origin of Product |
United States |
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